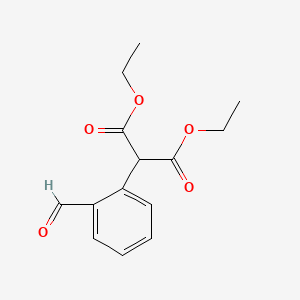
1-Benzylquinazolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzylquinazolin-4(1H)-one is an organic compound belonging to the quinazolinone family. Quinazolinones are heterocyclic compounds that contain a fused benzene and pyrimidine ring system. This specific compound is characterized by the presence of a benzyl group attached to the nitrogen atom at the first position of the quinazolinone structure. Quinazolinones have garnered significant interest due to their diverse biological activities and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Benzylquinazolin-4(1H)-one can be synthesized through various methods. One common approach involves the cyclization of anthranilic acid derivatives with benzylamines. The reaction typically proceeds under reflux conditions in the presence of a dehydrating agent such as phosphorus oxychloride or polyphosphoric acid. Another method involves the condensation of 2-aminobenzylamine with benzaldehyde, followed by cyclization in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Benzylquinazolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different substituents.
Reduction: Reduction reactions can yield dihydroquinazolinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinazolinone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions include substituted quinazolinones, dihydroquinazolinones, and various functionalized derivatives that exhibit different biological activities.
Applications De Recherche Scientifique
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex quinazolinone derivatives.
Biology: It exhibits significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Due to its diverse biological activities, 1-Benzylquinazolin-4(1H)-one is being investigated as a potential therapeutic agent for various diseases.
Industry: The compound is used in the development of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 1-Benzylquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. For example, it may inhibit the activity of certain kinases or enzymes involved in inflammation and cancer progression. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
1-Benzylquinazolin-4(1H)-one can be compared with other quinazolinone derivatives, such as:
2-Phenylquinazolin-4(1H)-one: Similar structure but with a phenyl group instead of a benzyl group.
3-Benzylquinazolin-4(1H)-one: Benzyl group attached at the third position instead of the first.
4-Hydroxyquinazolin-2(1H)-one: Hydroxy group at the fourth position.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its benzyl group at the first position influences its interaction with molecular targets and its overall pharmacological profile.
Propriétés
Formule moléculaire |
C15H12N2O |
|---|---|
Poids moléculaire |
236.27 g/mol |
Nom IUPAC |
1-benzylquinazolin-4-one |
InChI |
InChI=1S/C15H12N2O/c18-15-13-8-4-5-9-14(13)17(11-16-15)10-12-6-2-1-3-7-12/h1-9,11H,10H2 |
Clé InChI |
VMGQQUFKLFUSDE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN2C=NC(=O)C3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2-Diazaspiro[4.4]nona-1,3-diene](/img/structure/B11924898.png)
![Spiro[cyclopropane-1,6-[7]oxa[2]azabicyclo[2.2.1]heptane]](/img/structure/B11924903.png)

![tert-Butyl 6-amino-3,3a,6,6a-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B11924925.png)




![1-Methyl-3-(1-phenylpiperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B11924954.png)





